molecular formula C20H20N2O3S B14449927 2-(Cyclopropanesulfinyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 75961-29-4

2-(Cyclopropanesulfinyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B14449927
CAS No.: 75961-29-4
M. Wt: 368.5 g/mol
InChI Key: ITBZUXMGYDXJIO-UHFFFAOYSA-N
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Description

2-(Cyclopropanesulfinyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropanesulfinyl group and two methoxyphenyl groups attached to an imidazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanesulfinyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropanesulfinyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropanesulfinyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropanesulfinyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropanesulfinyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the presence of the cyclopropanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical processes.

Properties

75961-29-4

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

2-cyclopropylsulfinyl-4,5-bis(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C20H20N2O3S/c1-24-15-7-3-13(4-8-15)18-19(14-5-9-16(25-2)10-6-14)22-20(21-18)26(23)17-11-12-17/h3-10,17H,11-12H2,1-2H3,(H,21,22)

InChI Key

ITBZUXMGYDXJIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)C3CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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